A Technical Guide to tert-Butyl 3-acetyl-1H-indole-1-carboxylate: Properties, Stability, and Handling
A Technical Guide to tert-Butyl 3-acetyl-1H-indole-1-carboxylate: Properties, Stability, and Handling
Abstract
As a pivotal intermediate in synthetic organic chemistry and medicinal drug development, tert-Butyl 3-acetyl-1H-indole-1-carboxylate (commonly referred to as N-Boc-3-acetylindole) offers a unique combination of a reactive acetyl group and a protected indole nitrogen. This dual functionality allows for sequential and site-selective modifications, making it an invaluable building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, stability profile under various conditions, and best practices for its synthesis, handling, and application. It is intended for researchers, chemists, and professionals in the field of drug discovery and process development who require a comprehensive understanding of this versatile reagent.
Introduction and Significance
The indole nucleus is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals. Direct functionalization of the indole core, particularly acylation, can be challenging due to competing reactions at the N1 and C3 positions, often leading to mixtures of products or polymerization.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen effectively blocks the N1 position, thereby directing electrophilic substitution, such as acylation, selectively to the C3 position.
tert-Butyl 3-acetyl-1H-indole-1-carboxylate serves as a stable, crystalline solid that is readily employed in multi-step syntheses. Its primary utility lies in the strategic removal of the Boc group under acidic conditions, unmasking the N-H functionality for subsequent reactions, while the C3-acetyl group provides a handle for a wide range of chemical transformations.
Physicochemical and Spectroscopic Properties
Accurate identification and purity assessment are critical for reproducible experimental outcomes. The key properties of N-Boc-3-acetylindole are summarized below.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 180180-33-0 (Note: Some sources may incorrectly cite 124688-00-2) | [2] |
| Molecular Formula | C₁₅H₁₇NO₃ | |
| Molecular Weight | 259.30 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 119-121 °C | [3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Sparingly soluble in hexanes and water. | |
| Density | ~1.13 g/cm³ | [3] |
Spectroscopic Profile
While specific spectra should be run for each batch, the following provides expected characteristics for structural confirmation:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.4 ppm (m, 1H): Proton at the C4 position of the indole ring.
-
δ ~8.2 ppm (s, 1H): Proton at the C2 position.
-
δ ~7.4 ppm (m, 2H): Aromatic protons.
-
δ ~2.6 ppm (s, 3H): Methyl protons of the acetyl group.
-
δ ~1.7 ppm (s, 9H): tert-Butyl protons of the Boc group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~192 ppm: Carbonyl carbon of the acetyl group.
-
δ ~149 ppm: Carbonyl carbon of the Boc group.
-
δ ~135-115 ppm: Aromatic and indole ring carbons.
-
δ ~84 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
δ ~27 ppm: Methyl carbon of the acetyl group.
-
-
IR (KBr, cm⁻¹):
-
~2980 cm⁻¹: C-H stretching (aliphatic).
-
~1735 cm⁻¹: C=O stretching (Boc carbonyl).
-
~1670 cm⁻¹: C=O stretching (acetyl carbonyl).
-
~1450, 1370, 1250 cm⁻¹: Characteristic indole ring and Boc group vibrations.
-
-
Mass Spectrometry (ESI+):
-
m/z: 260.1 [M+H]⁺, 282.1 [M+Na]⁺.
-
Synthesis and Purification
The most common and efficient synthesis of N-Boc-3-acetylindole involves a two-step process, which ensures high regioselectivity.
Caption: Synthetic workflow for tert-Butyl 3-acetyl-1H-indole-1-carboxylate.
Detailed Experimental Protocol: N-Protection (Step 1)
-
Dissolve indole (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Add a base, typically 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) and Triethylamine (TEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-indole, which is often used in the next step without further purification.
Detailed Experimental Protocol: C3-Acylation (Step 2)
-
Dissolve N-Boc-indole (1.0 eq) in a dry, inert solvent like DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C or lower (e.g., -78 °C, depending on the Lewis acid).
-
Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂), (1.1-1.5 eq).
-
Add acetic anhydride (Ac₂O) or acetyl chloride (AcCl) (1.2 eq) dropwise, maintaining the low temperature.
-
Stir the reaction at low temperature for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.
Chemical Stability and Reactivity
The utility of this molecule is defined by the orthogonal nature of its two key functional groups: the acid-labile N-Boc group and the versatile C3-acetyl group.
Caption: Stability and reactivity map of N-Boc-3-acetylindole.
Stability
-
Acidic Conditions: The N-Boc group is highly sensitive to acidic conditions. Strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will rapidly cleave the Boc group at room temperature to liberate the free N-H indole.[4][5] This lability is the cornerstone of its use as a protecting group.
-
Basic Conditions: The molecule is generally stable under basic conditions. It can withstand hydrolysis with common bases like sodium hydroxide or sodium methoxide at room temperature, making it compatible with reactions that require basic catalysis.[5]
-
Thermal Stability: The compound is stable at room temperature and can be stored for extended periods.[6] However, prolonged exposure to high temperatures can lead to decomposition. The product is chemically stable under standard ambient conditions.
-
Reductive/Oxidative Conditions: The Boc group is stable to catalytic hydrogenolysis (e.g., H₂/Pd-C) and most common reducing agents that target the acetyl group (e.g., NaBH₄).[7] It is also stable to many common oxidizing agents.
Reactivity and Deprotection
The primary reaction involving the Boc group is its removal.
Protocol: N-Boc Deprotection
-
Dissolve N-Boc-3-acetylindole (1.0 eq) in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 5-10 equivalents, or use a 1:1 mixture of DCM/TFA).[4]
-
Stir the reaction at room temperature for 1-5 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting residue (3-acetylindole as a TFA salt) can be neutralized by washing with a saturated aqueous NaHCO₃ solution and extracting with an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-acetylindole.
Causality: The mechanism of acid-catalyzed deprotection involves protonation of the Boc carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene gas and a proton. This process is highly efficient and typically proceeds to completion with minimal side products.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Recommended storage is at room temperature, protected from moisture and light.[6]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area or a fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Wash hands thoroughly after handling.
-
Safety Profile:
-
May cause skin and serious eye irritation.
-
May be harmful if swallowed.
-
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Applications in Synthesis
N-Boc-3-acetylindole is a precursor to a wide range of more complex molecules. After deprotection, the resulting 3-acetylindole can undergo further modifications:
-
N-Alkylation/Arylation: The free N-H can be functionalized with various alkyl or aryl halides.
-
Domino Reactions: In palladium-catalyzed C-H functionalization reactions, the presence or absence of the N-Boc group can direct the regioselectivity of arylation to either the C4 or C2 position.[9] For instance, N-unprotected 3-acetylindoles can undergo a domino C4-arylation followed by a 3,2-carbonyl migration.[9]
-
Synthesis of Heterocycles: The acetyl group can be used as a starting point for building fused heterocyclic systems, which are common motifs in pharmacologically active compounds.[1]
-
Precursor to 3-Nitroindoles: The N-Boc protected indole can be nitrated at the C3 position under non-acidic conditions, providing a route to 3-nitroindoles after deprotection.[10][11]
Conclusion
tert-Butyl 3-acetyl-1H-indole-1-carboxylate is a robust and versatile synthetic intermediate. Its key value proposition is the stable N-Boc protecting group, which allows for clean and regioselective C3-acylation and subsequent selective deprotection under mild acidic conditions. A thorough understanding of its stability profile—stable to base and common redox reagents but labile to acid—is critical for its strategic implementation in complex synthetic pathways. By following the outlined protocols for synthesis, handling, and deprotection, researchers can effectively leverage this building block to accelerate the development of novel chemical entities in the pharmaceutical and materials science fields.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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- AggieAccess. (n.d.). tert-Butyl 3-acetyl-1H-indole-1-carboxylate.
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- ResearchGate. (2025). 3-Acetylindoles: Synthesis, Reactions and Biological Activities.
- Google Patents. (2010). Deprotection of boc-protected compounds.
- Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.
- TCI Chemicals. (n.d.). tert-Butyl 3-Formyl-1H-indole-1-carboxylate.
- ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
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